

Application Note: Umbralisib and Ibrutinib Combination Therapy

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Compound Focus: Umbralisib

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Objective: To evaluate the safety, tolerability, and efficacy of **umbralisib**, a next-generation PI3K- δ inhibitor, in combination with ibrutinib, a Bruton Tyrosine Kinase (BTK) inhibitor, in patients with relapsed or refractory (R/R) Chronic Lymphocytic Leukemia (CLL) or Mantle Cell Lymphoma (MCL) [1] [2].

Scientific Rationale: Dual inhibition of the B-cell receptor (BCR) signaling pathway represents a strategy to deepen clinical responses and overcome resistance to single-agent targeted therapy [1] [2]. Preclinical models demonstrated synergy between BTK and PI3K- δ inhibition, providing a strong rationale for this combination. **Umbralisib** was selected for its unique kinome profile and a potentially differentiated safety profile compared to earlier PI3K- δ inhibitors, which may make it more suitable for combination regimens [2].

Detailed Experimental Protocol

The following protocol is adapted from a multicentre phase 1–1b study [1] [2].

Study Population

- **Diagnosis:** Confirmed R/R CLL or R/R MCL.
- **Prior Therapy:** Patients must have received at least one prior standard therapy.
- **Performance Status:** ECOG Performance Status of ≤ 2 .

- **Organ Function:** Adequate bone marrow, hepatic, and renal function as defined by protocol [1].

Dosage and Administration

- **Ibrutinib:** Administered orally at the standard FDA-approved dose (420 mg daily for CLL; 560 mg daily for MCL) [1].
- **Umbralisib:** Administered orally once daily at a dose of **800 mg** (the Recommended Phase 2 Dose, RP2D) in continuous 28-day cycles [1].
- **Prophylaxis:** Mandatory prophylaxis for *Pneumocystis jirovecii* pneumonia and herpes viruses is required [1].

Safety and Efficacy Assessments

- **Safety Monitoring:** Adverse events (AEs) are graded according to CTCAE v4.03. Safety assessments occur continuously, with a dedicated Dose-Limiting Toxicity (DLT) observation period during the first cycle (28 days) [1].
- **Efficacy Evaluation:**
 - **Response Criteria:** Use 2008 IW-CLL criteria for CLL and 2014 Lugano criteria for MCL [1].
 - **Assessment Schedule:** Conduct response assessments at approximately 8 weeks after initiation of therapy, and prior to cycles 6, 10, and 15. Thereafter, assessments can be performed every 6 cycles [1].

Summary of Key Clinical Data

The provided data offers a snapshot of the combination's profile from the phase 1–1b study.

Table 1: Efficacy Outcomes in R/R CLL and MCL (N=42) [1]

Disease Cohort	Overall Response Rate (ORR)	Complete Response (CR) Rate	Notes
CLL (n=21)	90%	10%	One patient achieved CR.

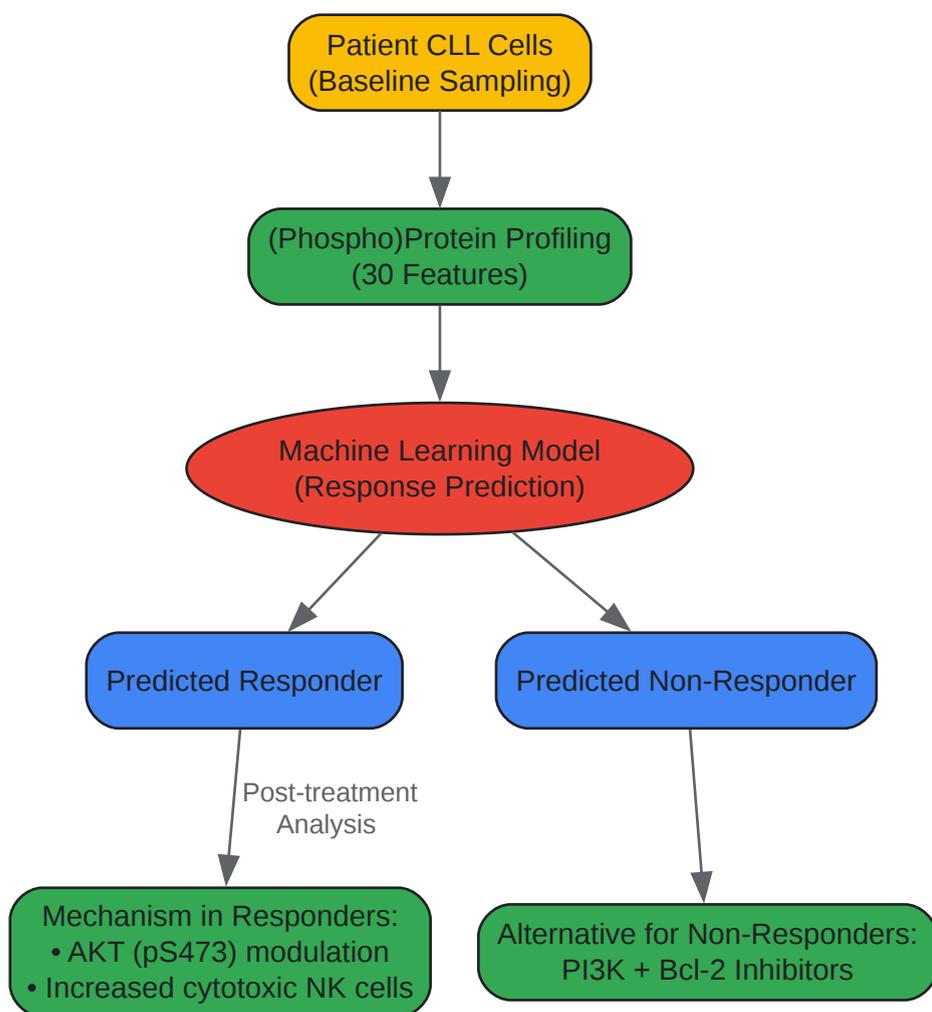
Disease Cohort	Overall Response Rate (ORR)	Complete Response (CR) Rate	Notes
MCL (n=21)	62%	10%	Two patients achieved CR.

Table 2: Common Adverse Events (Any Grade) in the Safety Population (N=42) [1]

Adverse Event	Incidence (n)	Incidence (%)	Grade 3/4 Events
Diarrhea	22	52%	9.5% (Grade 3)
Infection	21	50%	17% (Grade 3/4)
Transaminitis	10	24%	2.4% (Grade 3)
Nausea	9	21%	Not specified

Mechanistic Workflow & Predictive Biomarker Analysis

A 2025 study highlights how functional phenotyping can predict treatment response and reveal resistance mechanisms [3]. The following diagram illustrates the workflow for analyzing the cellular response to **umbralisib** and predicting patient-specific outcomes.



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This workflow demonstrates that baseline protein profiles can be used to predict patient response. The analysis revealed that in patients identified as responders, **umbralisib** monotherapy successfully modulated key signaling proteins like AKT (pS473) and led to an increased proportion of cytotoxic natural killer (NK) cells, suggesting an immune-mediated role in the antitumor response [3]. For patients predicted to be non-responders, drug sensitivity profiling at baseline indicated that a combination of PI3K and Bcl-2 inhibitors could be an effective alternative [3].

Critical Safety and Regulatory Note

The FDA has withdrawn the approval of **umbralisib** (Ukoniq) for Marginal Zone Lymphoma (MZL) and Follicular Lymphoma (FL) due to safety concerns revealing a possible increased risk of death [4].

This decision underscores the significant safety challenges associated with this class of drugs. Any further research or clinical development of **umbralisib** must be conducted within the context of rigorous clinical trials that prioritize comprehensive safety monitoring [4].

Key Conclusions for Researchers

- **Feasibility of Dual BCR Blockade:** The combination of **umbralisib** and ibrutinib is pharmacologically feasible and shows encouraging clinical activity in R/R CLL and MCL [1] [2].
- **Predictive Biomarkers:** Machine learning models applied to baseline (phospho)protein profiles hold promise for predicting individual patient responses, enabling a more personalized treatment approach [3].
- **Paramount Safety Considerations:** The regulatory history of **umbralisib** highlights the critical importance of long-term safety evaluations. Managing adverse events like diarrhea, infections, and transaminitis is essential, and the overall risk-benefit ratio must be carefully evaluated for any future applications [1] [4].

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